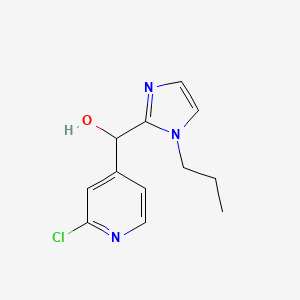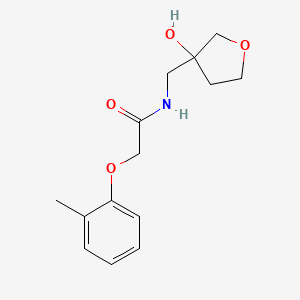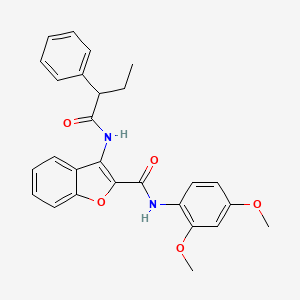
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, also known as CMI or compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. For example, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to the estrogen receptor alpha (ERα), a receptor that is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its versatility. It can be used as a probe to study the function of certain enzymes and receptors, as well as a potential therapeutic agent for various diseases. However, one of the limitations of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for the study of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. One area of research could focus on improving the solubility of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on identifying new targets for Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, which could expand its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate and its potential side effects.
合成方法
The synthesis of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chloro-4-methylbenzoic acid with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with methyl iodide to yield the final product, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%.
科学研究应用
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been used as a probe to study the function of certain enzymes and receptors in the body.
属性
IUPAC Name |
methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWAGHHYYRNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

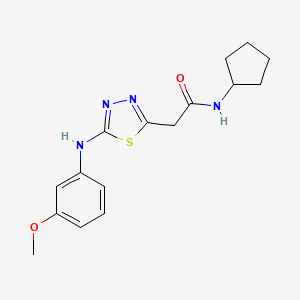
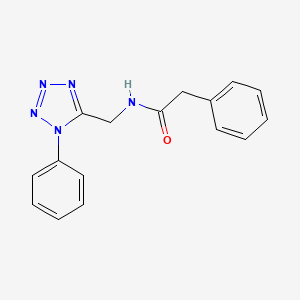
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)
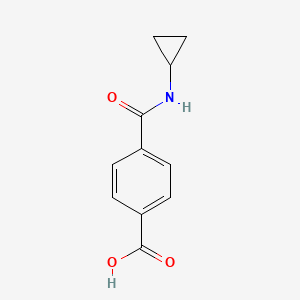
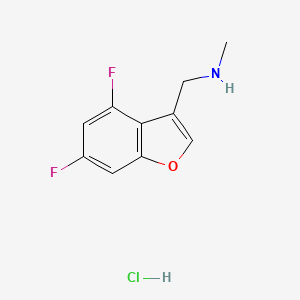
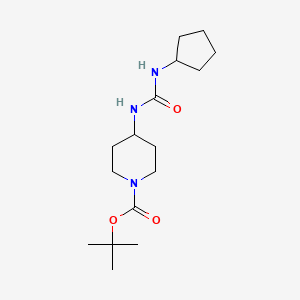
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
